

An In-depth Technical Guide to the Physicochemical Properties of L-Mannitol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *L-Mannitol*

Cat. No.: *B1195621*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties of **L-Mannitol**, a widely used excipient in the pharmaceutical industry. The information is presented to support research, development, and quality control activities. All quantitative data is summarized in structured tables, and detailed experimental protocols for key analytical techniques are provided.

General and Molecular Properties

L-Mannitol ($C_6H_{14}O_6$) is a hexahydric sugar alcohol, isomeric with sorbitol. It is a white, odorless, crystalline powder with a sweet taste. Its non-hygroscopic nature and chemical stability make it a valuable excipient in various dosage forms.[\[1\]](#)

Property	Value	Reference
Molecular Formula	$C_6H_{14}O_6$	[1]
Molecular Weight	182.17 g/mol	[1]
Appearance	White, crystalline powder or free-flowing granules	[1]
Odor	Odorless	[1]
Taste	Sweet	[1]

Thermal Properties

The thermal behavior of **L-Mannitol** is critical for manufacturing processes such as drying, milling, and granulation. Its melting point and polymorphism are key characteristics.

Property	Value	Reference
Melting Point	165-170 °C	[1]
Boiling Point	290-295 °C at 3.5 mmHg	-

L-Mannitol exhibits polymorphism, existing in at least three crystalline forms: α , β , and δ . The β form is the most stable.

Polymorph	Melting Point (°C)
α (alpha)	~166
β (beta)	~166.5
δ (delta)	~155

Solubility

L-Mannitol is freely soluble in water and very slightly soluble in ethanol. Its solubility in various solvents is a critical factor in formulation development.

Solvent	Solubility Description	Reference
Water	Freely soluble	[1]
Pyridine	Slightly soluble	[1]
Ethanol (95%)	Very slightly soluble	[1]
Chloroform	Insoluble	[1]
Ether	Insoluble	[1]

A study on the mass ratio solubility at 340K showed the following decreasing order: H₂O > MeOH > EtOH > TBA > 1-Prop > 2-Prop > ButOH > 2-ButOH > MIBK > Dioxane > Butanone > Acetone.[2]

Optical Properties

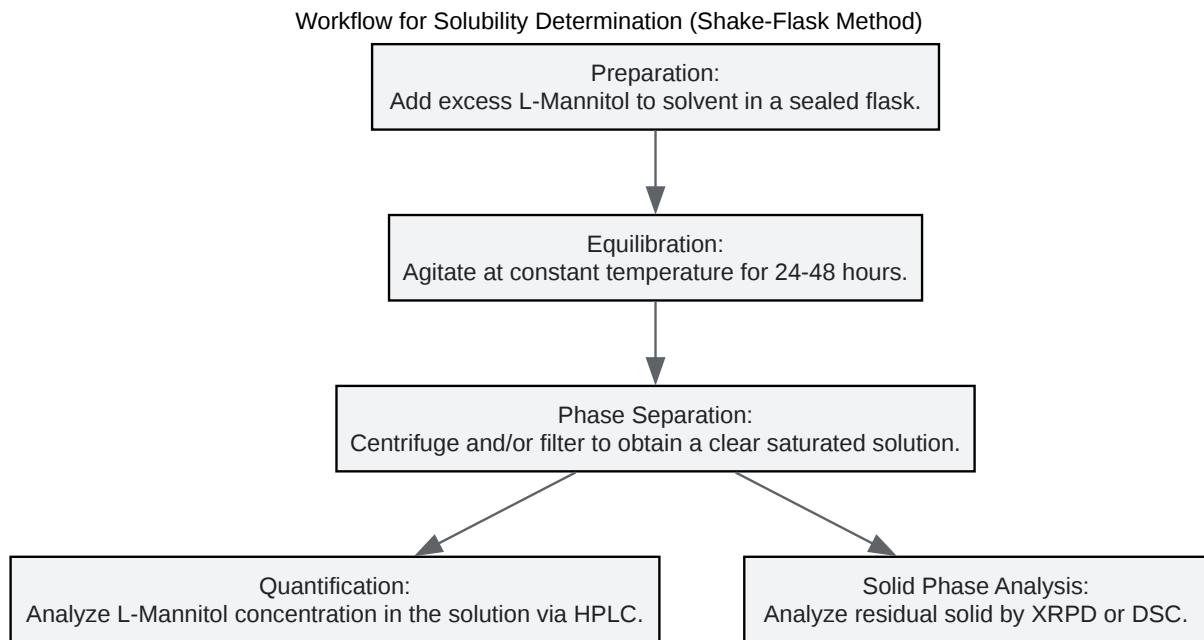
As a chiral molecule, **L-Mannitol** exhibits optical activity, which is an important parameter for its identification and quality control.

Property	Value	Reference
Specific Optical Rotation	+23° to +25° (calculated with reference to the dried sample)	[1]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of **L-Mannitol** are outlined below.

Solubility Determination (Shake-Flask Method)


The equilibrium solubility of **L-Mannitol** can be determined using the shake-flask method.

Protocol:

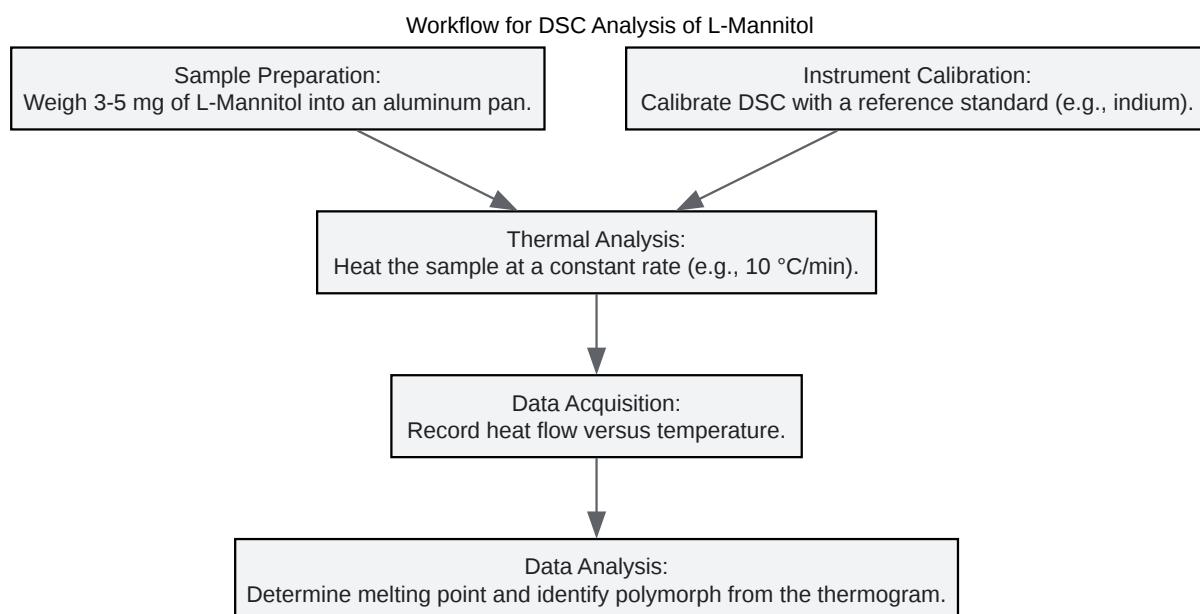
- Preparation: Add an excess amount of **L-Mannitol** to a known volume of the selected solvent (e.g., water, ethanol) in a sealed flask.
- Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[3]
- Phase Separation: Allow the suspension to settle. Separate the saturated solution from the undissolved solid by centrifugation and/or filtration through a suitable membrane filter (e.g., 0.45 µm).[3]
- Quantification: Analyze the concentration of **L-Mannitol** in the clear, saturated solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC)

with a refractive index detector.[3]

- Solid Phase Analysis: Analyze the residual solid using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to check for any polymorphic transformations during the experiment.[3]

[Click to download full resolution via product page](#)

Workflow for Solubility Determination


Polymorphism and Melting Point Analysis (Differential Scanning Calorimetry - DSC)

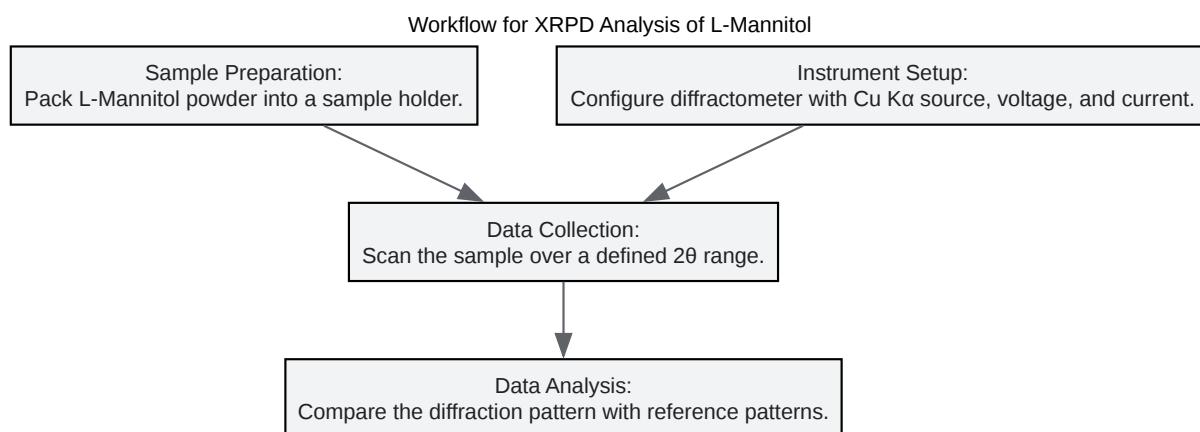
DSC is used to determine the melting point and identify the polymorphic form of **L-Mannitol**.

Protocol:

- Sample Preparation: Accurately weigh 3-5 mg of the **L-Mannitol** sample into a standard aluminum DSC pan and seal it.

- Instrument Calibration: Calibrate the DSC instrument using a certified reference standard (e.g., indium).
- Thermal Analysis: Place the sample pan in the DSC cell. Heat the sample at a constant rate (e.g., 5 or 10 °C/min) over a defined temperature range (e.g., 25 °C to 200 °C).
- Data Acquisition: Record the heat flow as a function of temperature.
- Data Analysis: Determine the melting point from the onset of the endothermic peak in the DSC thermogram. The peak shape and temperature can be used to identify the polymorphic form.

[Click to download full resolution via product page](#)


Workflow for DSC Analysis

Crystalline Structure Analysis (X-ray Powder Diffraction - XRPD)

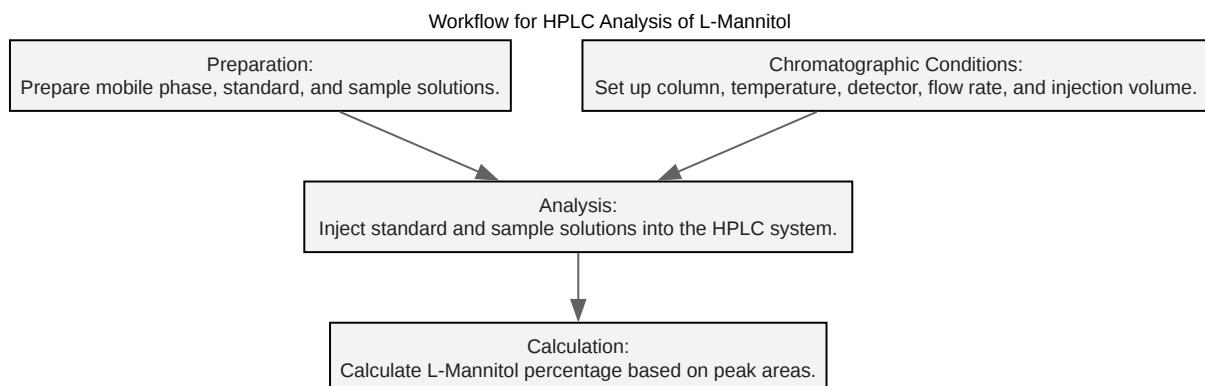
XRPD is a powerful technique for identifying the crystal form of **L-Mannitol**.

Protocol:

- Sample Preparation: Pack the **L-Mannitol** powder into a sample holder, ensuring a flat and even surface.
- Instrument Setup: Use a diffractometer with a Cu K α radiation source. Set the generator to the appropriate voltage and current (e.g., 40 kV and 30 mA).
- Data Collection: Scan the sample over a specific 2 θ range (e.g., 9-25°) with a defined step size (e.g., 0.05°) and count time per step (e.g., 1 second).[\[2\]](#)
- Data Analysis: Compare the resulting diffraction pattern with reference patterns for the known polymorphs of **L-Mannitol** to identify the crystalline form present in the sample.

[Click to download full resolution via product page](#)

Workflow for XRPD Analysis


Purity and Assay (High-Performance Liquid Chromatography - HPLC)

HPLC is commonly used for the assay and determination of related substances in **L-Mannitol**.

Protocol:

- Mobile Phase Preparation: Prepare the mobile phase, which is typically degassed water.

- Standard and Sample Preparation:
 - Standard Solution: Accurately weigh and dissolve a known amount of USP Mannitol Reference Standard in the mobile phase to a specific concentration.
 - Sample Solution: Accurately weigh and dissolve the **L-Mannitol** sample in the mobile phase to the same concentration as the standard solution.
- Chromatographic Conditions:
 - Column: A column suitable for sugar analysis (e.g., a strong cation-exchange resin in the calcium form, L19 packing).
 - Column Temperature: Maintain at a constant elevated temperature (e.g., 85 °C).[4]
 - Detector: A refractive index detector maintained at a constant temperature (e.g., 40 °C).[4]
 - Flow Rate: A constant flow rate (e.g., 0.5 mL/min).[4]
 - Injection Volume: A fixed volume (e.g., 20 µL).[4]
- Analysis: Inject the standard and sample solutions into the chromatograph and record the chromatograms.
- Calculation: Calculate the percentage of **L-Mannitol** in the sample by comparing the peak area of the sample to the peak area of the standard.

[Click to download full resolution via product page](#)

Workflow for HPLC Analysis

Specific Optical Rotation

This test is used to confirm the identity and chiral purity of **L-Mannitol**.

Protocol:

- Blank Preparation: Dissolve approximately 10.4 g of sodium tetraborate in 100 mL of purified water.[\[1\]](#)
- Sample Preparation: Weigh about 2.0 g of the **L-Mannitol** sample into a 25 mL volumetric flask. Add 2.6 g of sodium tetraborate and dissolve in 20 mL of water (previously heated to 30°C). Shake continuously for 15 to 30 minutes without further heating and then dilute to 25 mL with water.[\[1\]](#)
- Measurement: Bring the blank and sample solutions to 25°C. Fill the polarimeter tube with the blank solution and take five readings. Clean the tube and then fill it with the sample solution and take five readings.
- Calculation: Calculate the specific optical rotation based on the difference between the sample and blank readings, the concentration of the sample, and the path length of the polarimeter tube.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Method of Analysis for Mannitol | Pharmaguideline [pharmaguideline.com]
- 2. Study of solubility of mannitol in different organic solvents. [deposit.ub.edu]
- 3. researchgate.net [researchgate.net]

- 4. usp.org [usp.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of L-Mannitol]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1195621#physicochemical-properties-of-l-mannitol\]](https://www.benchchem.com/product/b1195621#physicochemical-properties-of-l-mannitol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com